molecular formula C17H23N5O2 B2698654 2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2034207-58-2

2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2698654
CAS No.: 2034207-58-2
M. Wt: 329.404
InChI Key: AHNMXPMMJZZIEO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.

    Final Assembly: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may find use in the synthesis of more complex organic molecules or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as G-protein coupled receptors or ion channels. This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide: shares structural similarities with other compounds containing pyridine, piperidine, and pyrazole rings.

    This compound: is unique due to its specific substitution pattern and the presence of the ethoxy group.

Uniqueness

  • The presence of the ethoxy group and the specific arrangement of the rings confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-3-24-17-14(5-4-8-18-17)16(23)19-13-6-9-22(10-7-13)15-11-12(2)20-21-15/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNMXPMMJZZIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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